![molecular formula C11H12ClF3N2O2 B1608244 Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate CAS No. 332361-10-1](/img/structure/B1608244.png)
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate
Overview
Description
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be active in both the agrochemical and pharmaceutical industries .
Mode of Action
It’s worth noting that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives, which share a similar structure, are known to have significant impacts in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The compound has a molecular weight of 29668 , which may influence its bioavailability.
Result of Action
Tfmp derivatives are known to have significant impacts in the agrochemical and pharmaceutical industries .
Action Environment
The compound has a melting point of 46-48 degrees , which may influence its stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with methyl 4-bromobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Anticancer Potential
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate has shown promising results in anticancer studies. Research indicates that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines.
- Case Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) using the MTT assay. Results demonstrated significant cytotoxicity with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity to normal cells (IC50 > 100 µM) .
Antibacterial and Antifungal Properties
The compound exhibits antibacterial and antifungal properties, likely due to the presence of the tetraazole ring and the trifluoromethyl group.
- Antibacterial Activity : Similar compounds have been noted to inhibit bacterial enzymes critical for cell viability, particularly against strains like MRSA .
- Antifungal Activity : Research indicates that tetraazole derivatives can disrupt cellular processes in fungi, suggesting that this compound may share these antifungal properties .
Comparison with Similar Compounds
Similar Compounds
- **M
Methyl 4-chloro-3-(trifluoromethyl)phenylcarbamate: Similar in structure but with a carbamate group instead of a butanoate group.
Biological Activity
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate, with the CAS number 332361-10-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂ClF₃N₂O₂
- Molecular Weight : 296.68 g/mol
- Melting Point : 46–48 °C
The structure of this compound features a pyridine ring substituted with a trifluoromethyl group and a chloro atom, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. The mechanism often involves the inhibition of essential bacterial enzymes.
- Anticancer Properties : The compound's structural features suggest potential antiproliferative effects against cancer cell lines. Studies on related compounds have indicated that they may disrupt cellular processes critical for cancer cell survival.
- Enzyme Inhibition : The presence of the trifluoromethyl and chloro groups may enhance the ability of the compound to interact with specific enzymes involved in microbial metabolism.
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study highlighted the antibacterial properties of similar pyridine derivatives against MRSA, indicating that modifications to the pyridine ring can significantly enhance activity against resistant strains.
- Anticancer Activity : Research involving related compounds showed promising results against pancreatic cancer cell lines, with IC₅₀ values indicating substantial potency. For instance, derivatives exhibited IC₅₀ values as low as 0.051 µM against BxPC-3 cells, suggesting that structural modifications can lead to enhanced anticancer activity.
Properties
IUPAC Name |
methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-19-9(18)3-2-4-16-10-8(12)5-7(6-17-10)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGEOWYULCWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379533 | |
Record name | Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332361-10-1 | |
Record name | Methyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332361-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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